molecular formula C16H17Cl2N3O2S B282596 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide

2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide

Cat. No. B282596
M. Wt: 386.3 g/mol
InChI Key: HOHDCPWCBOZRCC-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its various biochemical and physiological effects. It has been used in scientific research to study its mechanism of action, as well as its potential applications in various fields.

Mechanism of Action

2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is known to inhibit various anion transporters, including the chloride-bicarbonate exchanger and the chloride channel. It does so by binding to a specific site on the transporter, thereby blocking the transport of anions across the cell membrane.
Biochemical and Physiological Effects:
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to modulate the activity of various enzymes, such as carbonic anhydrase and ATPases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide in lab experiments is its specificity for anion transporters, which allows for the selective inhibition of these transporters without affecting other cellular processes. However, one limitation is that 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide, including the development of more selective inhibitors of anion transporters, the identification of new targets for 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide, and the exploration of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide and its mechanism of action.

Synthesis Methods

2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide can be synthesized by reacting 2-amino-5-methylthiazole with 4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol, followed by reaction with propylacetamide. The resulting compound is then purified and characterized.

Scientific Research Applications

2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been used in various scientific research applications, including the study of ion transport, apoptosis, and cell signaling pathways. It has also been used as a tool to study the role of anion transporters in various physiological processes, such as the transport of bicarbonate ions in the pancreas.

properties

Molecular Formula

C16H17Cl2N3O2S

Molecular Weight

386.3 g/mol

IUPAC Name

2-[(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C16H17Cl2N3O2S/c1-3-6-19-14(22)9-24-16-20-13(15(23)21(16)2)7-10-4-5-11(17)8-12(10)18/h4-5,7-8H,3,6,9H2,1-2H3,(H,19,22)/b13-7-

InChI Key

HOHDCPWCBOZRCC-QPEQYQDCSA-N

Isomeric SMILES

CCCNC(=O)CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)N1C

SMILES

CCCNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C

Canonical SMILES

CCCNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C

Origin of Product

United States

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